methyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of an imidazole ring substituted with a 4-chlorophenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-chlorobenzaldehyde with glycine, followed by cyclization with formic acid and subsequent esterification with methanol . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: Methyl 2-(4-chlorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-(4-bromophenyl)-1H-imidazole-5-carboxylate
- Methyl 2-(4-fluorophenyl)-1H-imidazole-5-carboxylate
- Methyl 2-(4-methylphenyl)-1H-imidazole-5-carboxylate
Comparison: Methyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)9-6-13-10(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) |
InChI Key |
AHAUWNGWHPVGAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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